molecular formula C8H6BrF2NO B14030634 2-bromo-2,2-difluoro-N-phenylacetamide

2-bromo-2,2-difluoro-N-phenylacetamide

Cat. No.: B14030634
M. Wt: 250.04 g/mol
InChI Key: BYNRYSMTUCTWQO-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-phenylacetamide is a chemical compound with the molecular formula C8H6BrF2NO. It is characterized by the presence of bromine, fluorine, and phenylacetamide groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-difluoro-N-phenylacetamide can be synthesized through a reaction involving ethyl bromodifluoroacetate and neat simple aromatic amines. The reaction is typically carried out under reflux conditions in acetonitrile with methyl iodide for 24 hours, yielding 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide in 75% to 90% yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including substitution and cyclization reactions. For example, it can participate in visible-light-promoted tandem radical intramolecular cyclization/heteroarylation reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyl iodide, acetonitrile, and potassium carbonate. Reactions are often carried out under reflux conditions or with visible light irradiation .

Major Products Formed

Major products formed from reactions involving this compound include 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide and various cyclized products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-phenylacetamide involves its ability to participate in radical and substitution reactions. The presence of bromine and fluorine atoms makes it a versatile reagent in organic synthesis, allowing it to form various products through different reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoro-N-phenylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. Its phenyl group also contributes to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-phenylacetamide

InChI

InChI=1S/C8H6BrF2NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

BYNRYSMTUCTWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(F)(F)Br

Origin of Product

United States

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